Dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound featuring a benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Functional Group Introduction: Amino groups and carboxylate groups are introduced through substitution reactions, often using reagents like amines and carboxylic acids.
Final Assembly: The dipropyl groups are added in the final steps, typically through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amino groups or other reductions.
Substitution: Common in introducing or replacing functional groups on the benzofuran core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, benzofuran derivatives are known for their antimicrobial, antiviral, and anticancer properties . Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate could be investigated for similar activities.
Medicine
In medicine, this compound might be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, benzofuran derivatives are used in the production of dyes, polymers, and other materials. This compound could find applications in developing new materials with unique properties.
Mechanism of Action
The mechanism of action for Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity and leading to the desired biological or chemical effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its biological activities.
2,3-Dihydrobenzofuran: A reduced form with different reactivity.
4-Phenylbenzofuran: Similar structure but without the amino and carboxylate groups.
Uniqueness
Dipropyl 2,6-diamino-4-phenylfuro2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific functional groups and substitution pattern, which confer distinct chemical and biological properties. Its dipropyl ester groups and amino functionalities make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
dipropyl 2,6-diamino-4-phenylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C24H24N2O6/c1-3-10-29-23(27)17-14-12-15-18(19(22(26)31-15)24(28)30-11-4-2)16(20(14)32-21(17)25)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11,25-26H2,1-2H3 |
InChI Key |
JFKKMXRFLLYULW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCCC)N)C4=CC=CC=C4)N |
Origin of Product |
United States |
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